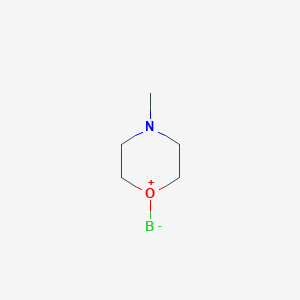
Boron, trihydro(4-methylmorpholine-kappaN4)-, (T-4)-
Descripción
The Borane 4-methylmorpholine complex (CAS 15648-16-5) is a boron-based Lewis acid complex formed by the coordination of borane (BH₃) with 4-methylmorpholine. This compound is widely utilized in organic synthesis, particularly for its role in regio- and stereoselective hydroboration reactions . Its applications extend to the synthesis of 3-O-sulfated red algal galactan disaccharide alcohols, highlighting its importance in carbohydrate chemistry and drug development . The complex is commercially available and is noted for its stability and ease of handling compared to simpler borane derivatives.
Propiedades
Número CAS |
15648-16-5 |
|---|---|
Fórmula molecular |
C5H11BNO |
Peso molecular |
111.96 g/mol |
InChI |
InChI=1S/C5H11BNO/c1-7(6)2-4-8-5-3-7/h2-5H2,1H3 |
Clave InChI |
RHKRTVDJIFRQDQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Mecanismo De Acción
Target of Action
The primary target of the Borane 4-methylmorpholine complex is red algal galactans . These are polysaccharides found in red algae, and they play a crucial role in the structure and function of the algae.
Mode of Action
The Borane 4-methylmorpholine complex interacts with its targets through a process known as reductive hydrolysis . In this process, the complex prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols. All other monosaccharides are liberated essentially in the non-reduced form.
Biochemical Pathways
The reductive hydrolysis process affects the biochemical pathways of red algal galactans. The Borane 4-methylmorpholine complex gives rise to reduced oligosaccharides having terminal 3,6-anhydrogalactitol residues. This reaction allows for the attribution of unknown galactans to the agar or carrageenan groups. Sulfate groups are substantially retained under partial reductive hydrolysis conditions.
Pharmacokinetics
It is known that the compound is a solid at room temperature. Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the route of administration and the physiological characteristics of the organism.
Result of Action
The result of the action of the Borane 4-methylmorpholine complex is the production of reduced oligosaccharides with terminal 3,6-anhydrogalactitol residues. This allows for the characterization of the polysaccharide composition of red algal biomass. The isolation and elucidation of structures of reduced sulfated oligosaccharides may be of great value for the structural analysis of complex red algal galactans.
Análisis Bioquímico
Biochemical Properties
Borane 4-methylmorpholine complex plays a significant role in the complete acid hydrolysis of red algal galactans. It prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols. This interaction with enzymes and other biomolecules is crucial for the characterization and partial depolymerization of red algal galactans.
Molecular Mechanism
At the molecular level, Borane 4-methylmorpholine complex exerts its effects through its interaction with 3,6-anhydrogalactose derivatives during acid hydrolysis. It prevents the acid degradation of these derivatives, thereby influencing the overall reaction process.
Temporal Effects in Laboratory Settings
Over time, Borane 4-methylmorpholine complex continues to influence the hydrolysis of galactans in laboratory settings
Comparación Con Compuestos Similares
Comparison with Similar Borane Complexes
Below is a detailed comparison of Borane 4-methylmorpholine complex with structurally or functionally related borane complexes, focusing on reactivity, stability, and applications.
Structural and Functional Properties
A comparative analysis of key borane complexes is summarized in Table 1.
Reactivity and Selectivity
- Hydroboration Efficiency : The Borane 4-methylmorpholine complex exhibits superior regio- and stereoselectivity in hydroboration-oxidation reactions compared to borane-dimethyl sulfide or THF complexes. For example, it enables precise synthesis of primary alcohols from alkenes under mild conditions .
- Catalytic Activity : In urethane formation, the 4-methylmorpholine ligand reduces the transition-state energy (TS1 = 97.42 kJ/mol) compared to unsubstituted morpholine (TS1 = ~98.42 kJ/mol), enhancing reaction efficiency .
Stability and Handling
- Lewis Acid Stabilization : Unlike boranephosphonate DNA analogs (e.g., compound 24a/b), which rely on P(III)-borane interactions for hydrolytic stability , the 4-methylmorpholine complex derives stability from the electron-donating methyl group on the morpholine ring, which mitigates borane’s inherent reactivity.
- Solubility : The complex is typically used in aprotic solvents like THF, whereas borane-pyridine complexes are more polar and suited for aqueous-organic biphasic systems .
Commercial Availability
Suppliers like Shandong Ench Chemical Co., Ltd., provide Borane 4-methylmorpholine complex alongside specialized intermediates, underscoring its industrial relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


